molecular formula C7H6BrNO2 B1281012 6-Bromo-2H-1,3-benzodioxol-5-amine CAS No. 56251-58-2

6-Bromo-2H-1,3-benzodioxol-5-amine

Cat. No.: B1281012
CAS No.: 56251-58-2
M. Wt: 216.03 g/mol
InChI Key: RIAWWMUJPLZBMT-UHFFFAOYSA-N
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Description

6-Bromo-2H-1,3-benzodioxol-5-amine is a chemical compound with the molecular formula C7H6BrNO2. It is characterized by a bromine atom attached to a benzodioxole ring, which is further substituted with an amine group.

Mechanism of Action

Target of Action

It’s used as a reactant in the preparation of benzoxazoles , suggesting it may interact with enzymes or receptors involved in these pathways.

Mode of Action

It’s known to be used in the synthesis of benzoxazoles , implying it may undergo transformations or interactions with other molecules to exert its effects.

Biochemical Pathways

Its role in the synthesis of benzoxazoles suggests it may influence pathways involving these compounds .

Result of Action

As a reactant in the preparation of benzoxazoles , it may contribute to the properties and effects of these compounds.

Biochemical Analysis

Biochemical Properties

6-Bromo-2H-1,3-benzodioxol-5-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. For instance, it is used as a reactant in the preparation of benzoxazoles, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with target molecules, leading to the desired chemical modifications.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, thereby altering cellular functions. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound may bind to the active sites of enzymes, preventing their normal function, or it may enhance the activity of certain proteins by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2H-1,3-benzodioxol-5-amine typically involves the bromination of 1,3-benzodioxole derivatives followed by amination. One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation or conventional heating can enhance the reaction rates and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2H-1,3-benzodioxol-5-amine is unique due to the presence of both the bromine atom and the amine group on the benzodioxole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

6-bromo-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAWWMUJPLZBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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